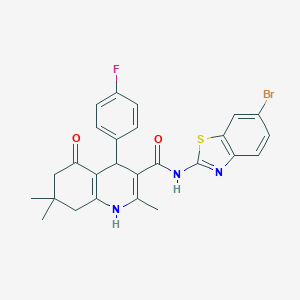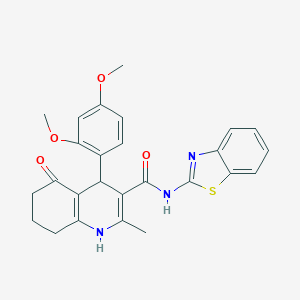![molecular formula C20H19BrN2OS B304254 (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-bromophenyl)methanone](/img/structure/B304254.png)
(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-bromophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-bromophenyl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It is a heterocyclic compound that contains a thienopyridine ring system and a phenyl group.
Mechanism of Action
The mechanism of action of (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-bromophenyl)methanone is not fully understood. However, it has been suggested that this compound may act by inhibiting various enzymes and proteins involved in cancer cell growth, inflammation, and immune system modulation. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-bromophenyl)methanone has been reported to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and modulate the immune system. Further studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One of the advantages of using (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-bromophenyl)methanone in lab experiments is its potential anticancer activity. It has also shown potential as an anti-inflammatory agent and a modulator of the immune system. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-bromophenyl)methanone. One direction is to further investigate its potential anticancer activity and its mechanism of action. Another direction is to study its potential as an anti-inflammatory agent and a modulator of the immune system. Additionally, the synthesis of analogs of this compound can be explored to improve its solubility and enhance its activity. Finally, the development of new methods for the synthesis of this compound can be investigated to improve its yield and efficiency.
Conclusion:
(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-bromophenyl)methanone is a promising chemical compound that has potential applications in medicinal chemistry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and its analogs in various scientific research applications.
Synthesis Methods
The synthesis method of (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-bromophenyl)methanone involves the reaction of 4-bromobenzaldehyde and 2-aminothiophenol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with cyclooctanone in the presence of a reducing agent such as sodium borohydride to obtain the final product. The synthesis of this compound has been reported in the literature, and it can be obtained in moderate to good yields.
Scientific Research Applications
(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-bromophenyl)methanone has shown promising results in various scientific research applications. It has been reported to have potential anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its antibacterial and antifungal activities. In addition, this compound has shown potential as an anti-inflammatory agent and a modulator of the immune system.
properties
Product Name |
(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-bromophenyl)methanone |
|---|---|
Molecular Formula |
C20H19BrN2OS |
Molecular Weight |
415.3 g/mol |
IUPAC Name |
(6-amino-4-thia-2-azatricyclo[7.6.0.03,7]pentadeca-1,3(7),5,8-tetraen-5-yl)-(4-bromophenyl)methanone |
InChI |
InChI=1S/C20H19BrN2OS/c21-14-9-7-12(8-10-14)18(24)19-17(22)15-11-13-5-3-1-2-4-6-16(13)23-20(15)25-19/h7-11H,1-6,22H2 |
InChI Key |
ZRBDVDONPGOVGA-UHFFFAOYSA-N |
SMILES |
C1CCCC2=C(CC1)C=C3C(=C(SC3=N2)C(=O)C4=CC=C(C=C4)Br)N |
Canonical SMILES |
C1CCCC2=NC3=C(C=C2CC1)C(=C(S3)C(=O)C4=CC=C(C=C4)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B304171.png)

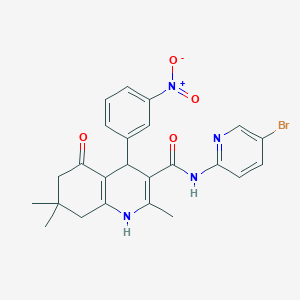
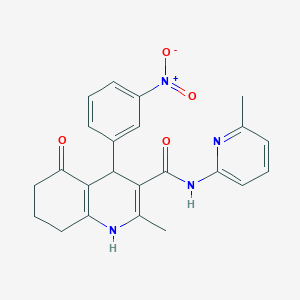

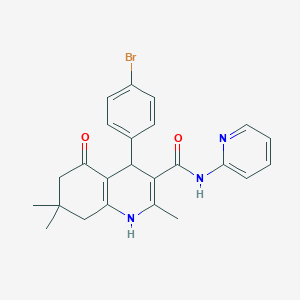
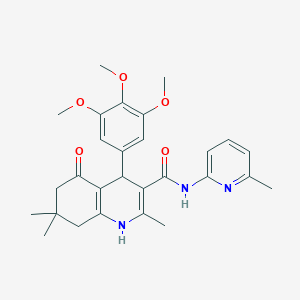

![4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B304187.png)
![4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B304188.png)
![4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B304189.png)
